molecular formula C23H19N3O3 B3008500 3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one CAS No. 2034534-03-5

3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Cat. No. B3008500
CAS RN: 2034534-03-5
M. Wt: 385.423
InChI Key: ISKUKRSKRWGAEA-UHFFFAOYSA-N
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Description

The compound “3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a 1-methyl-1H-pyrazol-4-yl group , a tetrahydroisoquinoline group, and a 2H-chromen-2-one (coumarin) group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 1-methyl-1H-pyrazol-4-yl group and the tetrahydroisoquinoline group would contribute to the complexity of the structure. The 2H-chromen-2-one group is a coumarin derivative, which is a benzopyrone, that is, a type of phenylpropanoid .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1-methyl-1H-pyrazol-4-yl group could potentially influence its solubility and reactivity .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. Cyclometalated Pt (II) complexes, in particular, serve as efficient organic light-emitting structures. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. When Pt (II) complexes incorporate bidentate ligands (C^N and O^O), they exhibit improved luminescence. The compound , with its chromenone core and pyrazole-containing 1,3-diketonate ligand, falls into this category. Researchers have synthesized this complex and characterized it using NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry. Notably, it emits green fluorescence with a maximum at 514 nm .

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronic acid pinacol ester derivative (1-methyl-1H-pyrazole-4-boronic acid pinacol ester) serves as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making this compound valuable in synthetic chemistry .

Synthesis of Pyrazolo[3,4-b]pyridines

Researchers have explored the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones catalyzed by ZrCl4. This method yields novel pyrazolo[3,4-b]pyridines, which have potential applications in drug discovery and materials science. Further studies aim to improve yields and explore modified derivatives .

Medicinal Chemistry

The compound’s regioselective nucleophilic aromatic substitution has been utilized to synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This intermediate may find applications in medicinal chemistry, particularly in the design of bioactive molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, compounds containing a 1-methyl-1H-pyrazol-4-yl group could potentially have certain hazards associated with them .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

3-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-25-12-17(11-24-25)20-14-26(13-16-7-2-4-8-18(16)20)22(27)19-10-15-6-3-5-9-21(15)29-23(19)28/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKUKRSKRWGAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

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